Product packaging for Daridorexant Hydrochloride(Cat. No.:CAS No. 1792993-84-0)

Daridorexant Hydrochloride

Cat. No.: B8819567
CAS No.: 1792993-84-0
M. Wt: 487.4 g/mol
InChI Key: HJVGDXBEMFHGKI-BQAIUKQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Daridorexant Hydrochloride, also known previously as nemorexant or ACT-541468, is a selective dual orexin receptor antagonist (DORA) used in scientific research on insomnia . It is the active pharmaceutical ingredient in the branded product Quviviq . This compound is provided as the hydrochloride salt for research purposes. Daridorexant functions by competitively blocking the binding of wake-promoting neuropeptides orexin A and orexin B to their receptors OX1R and OX2R . By inhibiting the overactive orexin signaling pathway in the brain, which is a key promoter of wakefulness, this agent allows for the induction of sleep without generalized sedation of the brain, representing a targeted mechanism of action distinct from GABAergic hypnotics . Its primary research applications focus on investigating the physiology of the orexin system, exploring novel therapeutic pathways for sleep disorders characterized by difficulties with sleep onset and maintenance, and studying the effects of targeted wakefulness suppression . Pre-clinical and clinical data indicate that daridorexant reduces latency to persistent sleep and decreases wake after sleep onset, while its relatively short half-life of approximately 8 hours makes it a subject of interest for studies on next-day residual effects . Researchers are directed to consult the scientific literature for detailed pharmacokinetic data, including metabolism primarily via CYP3A4 and the resulting considerations for drug interaction studies . This product is intended for research applications only and must be used in accordance with all applicable laws and regulations. It is strictly not for diagnostic, therapeutic, or human consumption purposes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1792993-84-0

Molecular Formula

C23H24Cl2N6O2

Molecular Weight

487.4 g/mol

IUPAC Name

[(2S)-2-(5-chloro-4-methyl-1H-benzimidazol-2-yl)-2-methylpyrrolidin-1-yl]-[5-methoxy-2-(triazol-2-yl)phenyl]methanone;hydrochloride

InChI

InChI=1S/C23H23ClN6O2.ClH/c1-14-17(24)6-7-18-20(14)28-22(27-18)23(2)9-4-12-29(23)21(31)16-13-15(32-3)5-8-19(16)30-25-10-11-26-30;/h5-8,10-11,13H,4,9,12H2,1-3H3,(H,27,28);1H/t23-;/m0./s1

InChI Key

HJVGDXBEMFHGKI-BQAIUKQQSA-N

Isomeric SMILES

CC1=C(C=CC2=C1N=C(N2)[C@@]3(CCCN3C(=O)C4=C(C=CC(=C4)OC)N5N=CC=N5)C)Cl.Cl

Canonical SMILES

CC1=C(C=CC2=C1N=C(N2)C3(CCCN3C(=O)C4=C(C=CC(=C4)OC)N5N=CC=N5)C)Cl.Cl

Origin of Product

United States

Discovery and Medicinal Chemistry of Daridorexant Hydrochloride

Drug Discovery Program and Rational Design Principles

The development of daridorexant, also known as ACT-541468, was the result of an intensive and tailored drug discovery program that followed the initial exploration of orexin (B13118510) antagonists like almorexant. nih.govdrugbank.com The primary objective was to identify a potent, brain-penetrant DORA with an optimized pharmacokinetic and pharmacodynamic profile specifically designed for treating insomnia. nih.govnih.gov

A key principle in the design of daridorexant was achieving potent and balanced antagonism at both orexin receptors, OX1R and OX2R. nih.gov The rationale for dual antagonism stems from the distribution and roles of the receptors; they are expressed, either alone or together, in key wake-promoting regions of the brain, including the locus coeruleus, tuberomammillary nucleus, and dorsal raphe. nih.gov Inhibiting both receptors is believed to effectively and comprehensively suppress the wake-promoting signals driven by orexins. nih.govdrugbank.com

Daridorexant acts as a competitive, orthosteric antagonist, binding directly to the orexin binding site on the receptors. sci-hub.senih.gov In vitro assays demonstrated its high potency and equipotent activity against both human receptor subtypes. nih.govwikipedia.org This selectivity for orexin receptors over a wide panel of other central and peripheral pharmacological targets minimizes the potential for off-target effects. nih.govnih.gov

Receptor ParameterValue (OX1R)Value (OX2R)Source(s)
Binding Affinity (Ki) 0.47 nM0.93 nM drugbank.comwikipedia.orgnih.gov
Functional Antagonism (Kb) 0.5 nM0.8 nM nih.govnih.govwikipedia.org

This table summarizes the in vitro receptor binding and functional antagonism values for daridorexant at human orexin 1 (OX1R) and orexin 2 (OX2R) receptors. Ki represents the inhibition constant, and Kb represents the antagonist equilibrium dissociation constant.

A critical aspect of the rational design of daridorexant was engineering a specific pharmacokinetic profile. The goal was a molecule with a rapid onset of action and a duration sufficient to maintain sleep throughout the night, but with a half-life short enough to avoid residual sedative effects and impaired functioning the following morning. nih.govd-nb.info Daridorexant was selected from a pool of candidates precisely because it met these criteria. d-nb.info

The compound exhibits rapid absorption, reaching peak plasma concentrations in 1-2 hours. nih.gov Its terminal half-life of approximately 8 hours is considered optimal for an insomnia medication, allowing it to be cleared from the system before the next day begins. nih.govresearchgate.net This profile distinguishes it from other DORAs with longer half-lives. researchgate.net This careful optimization of pharmacokinetics was a central strategy to balance efficacy with next-day safety. nih.gov

Pharmacokinetic ParameterValueSource(s)
Time to Peak Concentration (Tmax) 1–2 hours nih.gov
Terminal Half-Life (t½) ~8 hours nih.gov
Absolute Bioavailability 62% swissmedic.ch
Plasma Protein Binding 99.7% nih.govswissmedic.ch
Volume of Distribution (Vd) 31 L nih.gov

This table presents key pharmacokinetic parameters of daridorexant based on human studies.

Targeted Approach for Optimizing Potency and Receptor Selectivity

Synthetic Methodologies and Stereochemical Aspects

The chemical synthesis of daridorexant is a multi-step process that ensures the production of the correct stereoisomer, which is crucial for its pharmacological activity. swissmedic.chnih.gov

The synthesis of daridorexant is a convergent process. swissmedic.ch A key step involves the use of a chiral starting material to establish the required stereochemistry early in the sequence. nih.govnih.gov

The synthesis can be summarized as follows:

Preparation of the Pyrrolidine-Benzimidazole Moiety : The synthesis begins with the commercially available chiral substrate, (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride (also known as 2-methyl-L-proline hydrochloride). nih.govnih.govnih.gov The amino group is protected with a tert-butyloxycarbonyl (Boc) group. nih.govnih.gov This protected intermediate is then condensed with 4-chloro-3-methylbenzene-1,2-diamine. nih.gov

Ring Formation : The resulting amide undergoes an intramolecular cyclization at elevated temperatures to form the core benzimidazole (B57391) ring system. nih.govnih.gov

Deprotection and Final Amide Coupling : The Boc protecting group is removed using hydrochloric acid to yield the free amine. nih.gov In a parallel synthesis, the second key fragment, 5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid, is prepared. nih.govnih.gov Finally, the two fragments are joined via an amide bond condensation reaction to form daridorexant. nih.govnih.gov The hydrochloride salt is then formed. researchgate.net

Daridorexant possesses a single stereocenter at the C2 position of the pyrrolidine (B122466) ring, and its biological activity resides in the (S)-enantiomer. sci-hub.seswissmedic.ch Structure-activity relationship studies confirmed that the (S)-enantiomer is significantly more potent than its (R)-counterpart. sci-hub.se

To ensure the production of the active isomer, the synthesis employs a "chiral pool" strategy by starting with (S)-2-methylpyrrolidine-2-carboxylic acid. nih.govnih.govrsc.org This approach, known as enantioselective synthesis, builds the desired chirality directly into the molecule from the beginning, avoiding the need for a late-stage chiral resolution of a racemic mixture. nih.gov The enantiomeric purity of the final active pharmaceutical ingredient is a critical quality attribute and is routinely monitored by chiral High-Performance Liquid Chromatography (HPLC) as part of its specification. drugpatentwatch.comeuropa.eu

Detailed Chemical Synthesis Pathways for Daridorexant Hydrochloride

Structural Activity Relationship (SAR) Studies and Molecular Recognition

The optimization of the daridorexant scaffold involved extensive SAR studies to maximize potency, selectivity, and the desired pharmacokinetic properties. sci-hub.se These efforts evolved from earlier work on orexin antagonists, such as those with a proline-sulfonamide core. nih.govsci-hub.se

A key modification in the development of the daridorexant series was the switch from a sulfonamide linker to an amide linker, which connected the pyrrolidine core to the triazole-bearing phenyl ring. sci-hub.se Further SAR studies focused on substitutions on the benzimidazole moiety. sci-hub.se For instance, investigations into mono-substitution at the 4- and 5-positions of the benzimidazole ring revealed that a methyl group at the 4-position combined with a chlorine at the 5-position (or 7- and 6-positions, respectively, depending on the tautomer) provided a highly potent profile at both OX1 and OX2 receptors. sci-hub.se

Computational modeling and structural biology studies of related DORAs like suvorexant have provided insights into molecular recognition at the receptor level. These antagonists bind deep within the orthosteric binding pocket of the receptors. frontiersin.orgsci-hub.se Key interactions for stabilization include those with residues such as N318 and H344, which are conserved between OX1R and OX2R. frontiersin.org Daridorexant's structure allows it to adopt a conformation that fits optimally within this pocket, leading to its high-affinity binding and insurmountable antagonism. frontiersin.org

Analysis of this compound’s Ligand-Receptor Binding Interactions

Daridorexant functions as a competitive, orthosteric antagonist at both OX1 and OX2 receptors. nih.gov This means it directly competes with the endogenous orexin neuropeptides (orexin-A and orexin-B) for the same binding site on the receptors. Its efficacy is rooted in its high affinity and equipotent antagonism of both receptor subtypes, which is a distinguishing feature among DORAs. wikipedia.orgnih.govdrugbank.com

The binding affinity of daridorexant has been quantified through various in vitro assays. The reported inhibitory constant (Ki) values demonstrate its potent interaction with the orexin receptors.

Binding Affinity of Daridorexant for Orexin Receptors
ReceptorBinding Affinity (Ki)Source
Orexin 1 Receptor (OX1R)0.47 nM nih.govwikipedia.orgfda.govdrugbank.com
Orexin 2 Receptor (OX2R)0.93 nM nih.govwikipedia.orgfda.govdrugbank.com

The molecular interactions between daridorexant and the orexin receptors have been elucidated through computational modeling and X-ray crystallography studies. These studies reveal that the daridorexant molecule settles into a horseshoe-like conformation within the binding pocket of the receptors. mdpi.com The binding is stabilized by a network of interactions:

Hydrogen Bonds: A critical hydrogen bond is formed between the carbonyl group of daridorexant and an asparagine residue (Asn318) in the orexin 1 receptor. mdpi.comresearchgate.net This interaction is a key anchor point for the ligand within the receptor.

Hydrophobic Interactions: The various lipophilic parts of the daridorexant molecule engage in significant hydrophobic interactions with nonpolar amino acid residues lining the binding pocket. mdpi.comresearchgate.net These interactions involve residues such as Alanine, Valine, Isoleucine, and Tyrosine. researchgate.net

Water-Mediated Interactions: In the OX1 receptor, a water molecule can mediate a hydrogen bond network between the benzoxazole (B165842) nitrogen of the ligand and other residues like Histidine (H⁷.³⁹). acs.org

Computational studies have further highlighted the importance of residues like GLU204 and HIS216 in stabilizing the ligand-receptor complex. mdpi.comscilit.com Daridorexant has demonstrated the strongest interaction energy among several tested orexin antagonists, a factor attributed to its combination of strong hydrogen bonds and extensive hydrophobic contacts. mdpi.com

Identification of Critical Structural Motifs for Orexin Receptor Antagonism

The chemical structure of daridorexant is complex, comprising several key motifs that are essential for its antagonist activity and favorable pharmacokinetic profile. The intensive structure-activity relationship (SAR) studies conducted during its development led to the optimization of these components.

Key Structural Motifs of Daridorexant and Their Putative Functions
Structural MotifPutative FunctionSource
(S)-2-methylpyrrolidine-amide linkerProvides a rigid scaffold, correctly orienting the other functional groups for optimal receptor binding. The amide carbonyl forms a key hydrogen bond. mdpi.comresearchgate.netacs.org
5-chloro-4-methyl-1H-benzo[d]imidazoleEngages in hydrophobic and potential pi-stacking interactions within a lipophilic pocket of the receptor. The chlorine and methyl groups fine-tune binding affinity and selectivity. mdpi.comwikipedia.orgacs.org
5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenylOccupies another region of the binding pocket, contributing to the overall affinity and specificity. The triazole and methoxy (B1213986) groups are important for establishing interactions and optimizing physicochemical properties. mdpi.comwikipedia.orgacs.org

The specific arrangement of these motifs was deliberately designed. The central pyrrolidine ring acts as a scaffold, holding the benzimidazole and the substituted phenyl ring in a precise three-dimensional orientation required for high-affinity binding to both OX1 and OX2 receptors. The substitution pattern on the benzimidazole and phenyl rings was meticulously optimized during the discovery process to balance potency, selectivity, and metabolic stability. This careful molecular design is what ultimately endowed daridorexant with its desired profile as a dual orexin receptor antagonist for the treatment of insomnia. idorsia.comnih.govdrugbank.com

Molecular and Receptor Pharmacology of Daridorexant Hydrochloride

Orexin (B13118510) Receptor Binding Kinetics and Affinities

In vitro studies are essential for characterizing the interaction of a drug with its target receptors. Radioligand binding assays are a common method used to determine the affinity of a compound for a specific receptor. In these assays, a radioactively labeled compound (the radioligand) is used to compete with the unlabeled drug for binding to the receptor.

For daridorexant, competitive binding assays using a radiolabeled tracer have been employed to determine its binding characteristics at the human orexin 1 (OX1R) and orexin 2 (OX2R) receptors. oup.com These studies are conducted using cell membranes that have been engineered to express high levels of these specific receptors. frontiersin.org The amount of radioligand displaced by daridorexant provides a measure of its binding affinity.

The affinity of daridorexant for orexin receptors is quantified by its inhibition constant (Kb) and dissociation constant (Ki). The Kb value represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of an agonist, while the Ki value is the dissociation constant of the inhibitor-receptor complex.

In vitro studies have determined the Kb values for daridorexant at human OX1R and OX2R to be 0.52 nM and 0.78 nM, respectively. d-nb.infospringermedizin.denih.gov Other reported Kb values for human receptors are 0.5 nM for OX1R and 0.8 nM for OX2R. nih.gov The Ki values for daridorexant have been reported as 0.47 nM for OX1R and 0.93 nM for OX2R. pharmaoffer.comwikipedia.orgdrugbank.com These low nanomolar values indicate a high binding affinity of daridorexant for both orexin receptor subtypes.

Binding Affinities of Daridorexant for Human Orexin Receptors
ParameterOX1R (nM)OX2R (nM)Source
Inhibition Constant (Kb)0.520.78 d-nb.infospringermedizin.denih.gov
Inhibition Constant (Kb)0.50.8 nih.gov
Dissociation Constant (Ki)0.470.93 pharmaoffer.comwikipedia.orgdrugbank.com

Receptor occupancy dynamics refer to how long a drug remains bound to its target receptor. This is a critical factor in determining the duration of a drug's effect. The receptor occupancy half-life is the time it takes for 50% of the drug to dissociate from the receptor.

For daridorexant, the receptor occupancy half-lives at human orexin receptors have been determined in in vitro studies. The half-life at OX1R is approximately 8 minutes, and at OX2R, it is approximately 4 minutes. d-nb.infospringermedizin.defda.gov Another study reported the receptor occupancy half-life to be 4 minutes at OX1R and 8 minutes at OX2R. oup.com This relatively rapid dissociation from the receptors is a key feature of daridorexant's pharmacokinetic profile, designed to provide efficacy throughout the night while minimizing residual effects the following morning. researchgate.netd-nb.infonih.gov

Daridorexant is classified as a dual orexin receptor antagonist, meaning it acts on both OX1R and OX2R. The equipotency of its action on both receptors is a significant aspect of its pharmacological profile. Based on the similar Kb and Ki values for both receptors, daridorexant is considered to be approximately equipotent in its antagonism of OX1R and OX2R. nih.govwikipedia.orgdrugbank.com This balanced antagonism ensures a comprehensive inhibition of the wake-promoting signals mediated by both receptor subtypes. patsnap.com The equipotent nature of daridorexant is believed to contribute to its efficacy in promoting and maintaining sleep. nih.govnih.gov

Assessment of Receptor Occupancy Dynamics and Half-Lives

Mechanisms of Functional Antagonism at Orexin Receptors

The mechanism by which daridorexant inhibits orexin receptor activity has been elucidated through functional assays. Studies have shown that daridorexant acts as a competitive, orthosteric antagonist. nih.govnih.govresearchgate.net This means that daridorexant binds to the same site on the orexin receptors as the endogenous orexin neuropeptides (orexin-A and orexin-B). umk.pl By competing with and blocking the binding of these natural ligands, daridorexant prevents the activation of the receptors and the subsequent downstream signaling pathways that promote wakefulness. patsnap.compharmaoffer.commdpi.com This competitive and direct antagonism at the orthosteric site is a key feature of its mechanism of action. nih.gov

Consequences of Orexin Receptor Blockade on Downstream Signaling Pathways

The blockade of orexin receptors by daridorexant hydrochloride fundamentally alters downstream signaling cascades that are crucial for maintaining wakefulness. idorsia.compatsnap.com Orexin-A and orexin-B, the endogenous neuropeptides, promote wakefulness by binding to and activating two G protein-coupled receptors (GPCRs): the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). frontiersin.orgoup.com Daridorexant, as a dual orexin receptor antagonist (DORA), competitively inhibits the binding of these neuropeptides to both receptor subtypes, thereby suppressing the wake-promoting signals. idorsia.comdrugbank.com

The activation of orexin receptors initiates distinct downstream signaling pathways. OX1R primarily couples to the Gq protein, which in turn activates phospholipase C (PLC). oup.com This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium levels. frontiersin.orgoup.com The OX2R is capable of coupling to both Gq and Gi/o proteins. frontiersin.org While the Gq coupling initiates the same cascade as OX1R, the Gi/o coupling leads to the inhibition of adenylyl cyclase, which decreases the levels of cyclic AMP (cAMP). mdpi.com

By blocking both OX1R and OX2R, daridorexant effectively dampens these signaling events. oup.com This dual antagonism is significant because both receptors are involved in promoting and maintaining arousal. mdpi.comwikipedia.org The blockade of these pathways leads to a reduction in the release of several key wake-promoting neurotransmitters, including norepinephrine, serotonin, histamine (B1213489), and acetylcholine, from various arousal centers in the brain. oup.commdpi.comnih.gov This reduction in neuroexcitatory signaling allows the brain's natural sleep-promoting systems to take over, facilitating the transition to and maintenance of sleep. idorsia.comnih.gov

Table 1: Downstream Signaling Pathways of Orexin Receptors and the Effect of Daridorexant Blockade

Receptor Primary G Protein Coupling Key Second Messengers Consequence of Daridorexant Blockade
OX1R Gq Inositol trisphosphate (IP3), Diacylglycerol (DAG) Inhibition of intracellular calcium mobilization. oup.com

| OX2R | Gq and Gi/o | IP3, DAG, decreased cyclic AMP (cAMP) | Inhibition of both calcium mobilization and the decrease in cAMP. frontiersin.orgmdpi.com |

Receptor Selectivity Profiling and Off-Target Evaluation

Comparative Analysis of this compound’s Selectivity for Orexin Receptors over Other Neurotransmitter Systems

A defining characteristic of this compound is its high selectivity for the orexin receptors (OX1R and OX2R) over a wide array of other neurotransmitter receptors, ion channels, and transporters. drugbank.comwikipedia.org This selectivity is crucial for its targeted mechanism of action and for minimizing the potential for off-target side effects. nih.govnih.gov

Daridorexant demonstrates potent and equipotent antagonism at both human OX1 and OX2 receptors, with reported inhibition constants (Ki) in the low nanomolar range. drugbank.comwikipedia.org Specifically, studies have reported Ki values of approximately 0.47 to 0.55 nM for OX1R and 0.8 to 0.93 nM for OX2R. drugbank.comoup.comwikipedia.org This indicates a high binding affinity for its intended targets.

Extensive in vitro screening has been conducted to evaluate daridorexant's potential for binding to other targets. In a comprehensive panel of receptors and transporters, daridorexant showed minimal affinity for other systems at concentrations that are pharmacologically relevant. hpfb-dgpsa.cafda.gov For instance, its binding affinity for receptors such as those for serotonin, dopamine (B1211576), histamine, and GABA is significantly lower, often by more than 100-fold, than its affinity for orexin receptors. nih.gov This high degree of selectivity suggests that daridorexant is unlikely to cause side effects commonly associated with less selective hypnotic agents that interact with these other neurotransmitter systems. nih.govisfcppharmaspire.com

Table 2: Binding Affinity of Daridorexant for Orexin Receptors vs. Other Neurotransmitter Systems

Target Daridorexant Affinity (Ki) Functional Activity
Orexin 1 Receptor (OX1R) ~0.5 nM drugbank.comoup.comwikipedia.org Antagonist
Orexin 2 Receptor (OX2R) ~0.9 nM drugbank.comoup.comwikipedia.org Antagonist
Dopamine Transporter (DAT) 52% inhibition at 10 µM fda.gov Weak Inhibition

| Other Receptors (Serotonin, Histamine, GABA, etc.) | >100-fold lower than for OX1R/OX2R nih.gov | No significant activity |

Implications of Selective Orexin Receptor Antagonism for Neurobiological Function

The highly selective antagonism of orexin receptors by daridorexant has significant implications for its neurobiological effects, primarily by targeting the overactive wakefulness system implicated in insomnia without causing broad central nervous system depression. idorsia.compsychopharmacologyinstitute.com Unlike traditional hypnotic agents such as benzodiazepines and Z-drugs that enhance the inhibitory effects of GABA throughout the brain, daridorexant's mechanism is to "turn off" the wake-promoting signals of the orexin system. nih.govpsychopharmacologyinstitute.com

This targeted approach is thought to allow for a more natural sleep architecture. nih.govumk.pl By specifically dampening the orexin system, daridorexant facilitates sleep onset and maintenance while preserving the proportional stages of REM and non-REM sleep. nih.goveuropa.eu This is in contrast to some other hypnotics that can alter the natural sleep cycle. researchgate.netnih.gov

Furthermore, the selectivity of daridorexant helps to avoid many of the side effects associated with less selective sleep medications. nih.govnih.gov For example, because it does not significantly interact with histamine receptors, it is less likely to cause the next-day residual sedation often seen with antihistaminergic drugs. psychiatrictimes.comalzdiscovery.org Similarly, its lack of affinity for other neurotransmitter systems minimizes the risk of a broad range of other side effects. nih.govisfcppharmaspire.com This selective targeting of the orexin pathway allows for the treatment of insomnia by addressing a key underlying mechanism of hyperarousal, while leaving other crucial neurobiological functions relatively undisturbed. idorsia.comaasm.org

Preclinical Pharmacological Investigations of Daridorexant Hydrochloride

In Vitro Pharmacodynamic Characterization

Cellular Assays and Functional Readouts for Orexin (B13118510) Receptor Inhibition

Daridorexant hydrochloride is a potent dual orexin receptor antagonist (DORA), acting on both orexin 1 (OX1) and orexin 2 (OX2) receptors. swissmedic.chnih.gov Its mechanism involves competitively blocking the binding of the wake-promoting neuropeptides, orexin A and orexin B, to these receptors. swissmedic.chidorsia.com This action is thought to suppress the wake drive, thereby allowing sleep to occur. swissmedic.chhpfb-dgpsa.ca

The inhibitory activity of daridorexant has been characterized using cellular assays, primarily through measuring intracellular calcium release. In these assays, daridorexant demonstrated its function as a competitive, orthosteric antagonist. nih.gov The compound has shown high potency, with inhibition constants (Kb) for human OX1 and OX2 receptors determined to be 0.52 nM and 0.78 nM, respectively. nih.govspringermedizin.de Further studies reported apparent Kb values in the range of 0.33 to 1.7 nM across different species, including rats, dogs, and humans, with no significant species-specific differences in potency. swissmedic.ch

The receptor occupancy half-lives for daridorexant at human OX1 and OX2 receptors have been estimated to be approximately 8 and 4 minutes, respectively. nih.govspringermedizin.de In cell-based calcium mobilization assays, the on-target residence times were found to be in the ranges of 8 to 46 minutes for OX1 and 4 to 87 minutes for OX2. swissmedic.ch

A screening of daridorexant against a large panel of over 130 other central and peripheral pharmacological targets revealed no significant off-target activity at clinically relevant concentrations. nih.gov This selectivity for orexin receptors is a key feature, distinguishing it from other sleep medications that act on different systems, such as GABA-A receptor modulators. nih.govwikipedia.org The major metabolites of daridorexant have been shown to be pharmacologically inactive. swissmedic.ch

In Vitro Receptor Binding and Functional Activity of Daridorexant
ParameterReceptorSpeciesValueAssay Type
Inhibition Constant (Kb)Human OX1Human0.52 nM-
Inhibition Constant (Kb)Human OX2Human0.78 nM-
Apparent KbOX1Rat, Dog, Human0.33 - 1.7 nM-
Apparent KbOX2Rat, Dog, Human0.33 - 1.7 nM-
Receptor Occupancy Half-LifeHuman OX1Human~8 min-
Receptor Occupancy Half-LifeHuman OX2Human~4 min-
On-Target Residence TimeOX1-8 - 46 minCalcium Mobilization Assay
On-Target Residence TimeOX2-4 - 87 minCalcium Mobilization Assay

Species-Specific Differences in Orexin Receptor Activity and Metabolism

Preclinical studies have indicated that daridorexant exhibits similar pharmacodynamic effects across different species, including rats and dogs, which are considered appropriate models for toxicological assessment due to their comparable metabolism and pharmacokinetic profiles to humans. swissmedic.ch In vitro studies have shown no significant differences in the antagonistic potency of daridorexant at orexin receptors between rats, dogs, and humans. swissmedic.ch The compound is equipotent in antagonizing both OX1 and OX2 receptors across these species. nih.gov

While the pharmacodynamic activity is consistent, some species-specific differences in metabolism and pharmacokinetics have been observed. Daridorexant is primarily metabolized by the CYP3A4 enzyme in humans, accounting for approximately 89% of its clearance. fda.gov The main metabolites identified in humans (M1, M3, and M10) are pharmacologically inactive. swissmedic.ch

Pharmacokinetic studies have shown that oral absorption of daridorexant is rapid in both rats and dogs, with peak plasma concentrations reached within 1 to 2 hours, which is similar to what is observed in humans. swissmedic.ch However, the oral bioavailability ranges from 10-30% in rats and 31-58% in dogs, compared to 62% in humans. swissmedic.ch The elimination half-life is also shorter in these preclinical species, ranging from 0.5-2.1 hours in rats and 2.5-4.1 hours in dogs, compared to approximately 8 hours in humans. swissmedic.chnih.gov Plasma protein binding of daridorexant and its major metabolites is high in humans (99.7%) and slightly lower in nonclinical species (>97%). swissmedic.ch

In Vivo Neuropharmacological Studies in Animal Models

Effects of this compound on Sleep-Wake Architecture in Rodents

In vivo studies in freely moving rats have demonstrated the efficacy of daridorexant in promoting sleep. nih.gov When administered orally at the beginning of the active (night) phase, daridorexant dose-dependently decreased the time spent in active wake and increased the time spent in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. nih.gov

Specifically, over a 6-hour period post-administration, daridorexant led to a significant reduction in total wake time. nih.govnih.gov For example, in one study, total wake time decreased by up to 66 minutes, while NREM and REM sleep time increased by up to 55 minutes and 17 minutes, respectively, compared to vehicle-treated rats. nih.govnih.gov Another report noted that a 30 mg/kg oral dose in rats resulted in a 22% reduction in active wake time, a 29% increase in NREM sleep, and an 84% increase in REM sleep. nih.govspringermedizin.de Importantly, daridorexant maintained the natural architecture of sleep, with the proportions of NREM and REM sleep relative to total sleep time remaining preserved. nih.govnih.govspringermedizin.de

These sleep-promoting effects were also observed in dogs, where daytime administration of daridorexant dose-dependently decreased wakefulness and increased both NREM and REM sleep. nih.gov

Effects of Daridorexant on Sleep-Wake Architecture in Rats (First 6 Hours Post-Dose)
ParameterChange vs. VehicleReference
Total Wake TimeUp to 66 min decrease nih.govnih.gov
Active Wake Time22% reduction (at 30 mg/kg) nih.govspringermedizin.de
NREM Sleep TimeUp to 55 min increase nih.govnih.gov
NREM Sleep Time29% increase (at 30 mg/kg) nih.govspringermedizin.de
REM Sleep TimeUp to 17 min increase nih.govnih.gov
REM Sleep Time84% increase (at 30 mg/kg) nih.govspringermedizin.de

Analysis of Sleep Latency and Maintenance in Preclinical Models

Daridorexant has been shown to significantly reduce the time it takes to fall asleep (sleep latency) in preclinical models. nih.goveuropa.eu In rats treated with a 30 mg/kg dose of daridorexant, the latency to persistent NREM sleep was reduced from 61 minutes in the vehicle group to 13 minutes. nih.gov Similarly, the latency to REM sleep was decreased from 63 minutes to 25 minutes. nih.gov These findings suggest that daridorexant acts on both sleep onset and sleep maintenance. europa.eu

The effectiveness of daridorexant in inducing sleep has been demonstrated in both rats and dogs. swissmedic.ch The sleep-promoting effects are hypothesized to be due to the antagonism of orexin receptors, which decreases the wake drive and allows sleep to occur. hpfb-dgpsa.caeuropa.eu This mechanism is distinct from that of other hypnotics like benzodiazepines and Z-drugs, which primarily act on GABA-A receptors and mainly influence sleep latency. europa.eu

Assessment of Motor Function and Behavioral Endpoints in Animal Studies

A key aspect of the preclinical evaluation of daridorexant was the assessment of its effects on motor function and other behavioral endpoints. Studies in rats have shown that, unlike traditional sleep medications such as positive GABA-A receptor modulators, daridorexant does not impair motor function upon awakening. hpfb-dgpsa.caeuropa.eu

Motor coordination and muscle strength were evaluated using the accelerating rotating rod (rotarod) and forepaw grip strength tests. nih.gov The results indicated that rats treated with daridorexant, even at doses that effectively promote sleep, are able to perform normally on these tasks when awakened. europa.eu This suggests that the sleep induced by daridorexant can be readily surmounted without causing residual motor impairment. nih.gov In contrast, other sleep-inducing drugs are known to cause side effects like motor incoordination. europa.eu

Pharmacology-related clinical signs such as catalepsy, loss of balance, and unsteady gait were observed in rats and dogs at higher doses. swissmedic.ch However, these effects were considered signs of exaggerated pharmacology and were not observed at lower, clinically relevant exposure levels. swissmedic.ch Furthermore, these clinical signs resolved during the recovery period, and microscopic examination of the brain revealed no treatment-related abnormalities. swissmedic.ch

Preservation of Physiological Sleep States and Dynamics in Animal Models

Preclinical studies in animal models have demonstrated that this compound effectively promotes sleep while preserving the natural architecture of sleep states. In freely moving rats, single oral doses of daridorexant, administered at the start of their active (night) phase, led to a dose-dependent increase in both rapid eye movement (REM) and non-REM (NREM) sleep, with a corresponding decrease in wakefulness. nih.govsci-hub.se Specifically, over a 6-hour period, daridorexant increased total sleep time by decreasing active wake time by up to 66 minutes. nih.gov This was characterized by an increase in NREM sleep by up to 55 minutes and REM sleep by up to 17 minutes. nih.gov

A key finding from these studies is that daridorexant increased REM and NREM sleep in physiological proportions, meaning the general sleep architecture—the ratio of NREM to total sleep and REM to total sleep—was maintained. nih.govsci-hub.se This is a notable distinction from some other sleep-promoting agents, such as zolpidem, which has been shown to alter sleep architecture by increasing NREM sleep while simultaneously decreasing REM sleep in similar experimental setups. nih.gov Furthermore, daridorexant decreased the latency to the first persistent episodes of both NREM and REM sleep in rats. nih.govsci-hub.se

Table 1: Effect of Daridorexant on Sleep-Wake States in Rats (First 6 hours post-dose)

Dose (mg/kg) Change in Total Wake Time (min) Change in NREM Sleep (min) Change in REM Sleep (min)
10 -26 +26 +10
30 -44 +29 +10
100 -66 +55 +17

Data derived from studies in freely moving rats. nih.govmdpi.com

Preclinical Pharmacokinetic and Metabolic Profiling

Absorption Dynamics and Bioavailability Across Animal Species

The absorption and bioavailability of this compound have been characterized in several nonclinical species, primarily rats and dogs. Following oral administration, daridorexant is rapidly absorbed in both species, with peak plasma concentrations (Tmax) typically reached within 1 to 2 hours. hpfb-dgpsa.ca

The oral bioavailability, however, shows variability between species. In rats, the bioavailability was estimated to be in the range of 10-30%. In contrast, dogs exhibited a higher oral bioavailability, ranging from 31-58%. Some gender differences were noted in rats, with female rats showing slightly lower clearance and consequently higher oral bioavailability and peak plasma concentrations (Cmax) compared to males. europa.eu

Table 2: Comparative Bioavailability of Daridorexant in Animal Models

Animal Species Oral Bioavailability (%)
Rat 10 - 30
Dog 31 - 58

Data represents the range of oral bioavailability observed in preclinical studies.

Distribution Characteristics, Including Central Nervous System Penetration in Rats

This compound exhibits a high degree of plasma protein binding, at approximately 99.7%. nih.govwikipedia.orgdrugbank.com Despite this high binding, its lipophilic nature facilitates effective crossing of the blood-brain barrier, a crucial characteristic for a centrally acting agent. europa.euwikipedia.org

Preclinical studies in rats have confirmed the brain-penetrating potential of daridorexant. europa.eunih.gov Following oral administration of pharmacologically active doses, significant concentrations of the compound were measured in the brain. europa.eu For instance, one hour after an oral dose of 30 mg/kg in Wistar rats, the whole brain concentration reached 3206 ng/g. europa.eu Studies have shown that brain concentrations increase with the dose, indicating that daridorexant effectively reaches its site of action within the central nervous system. mdpi.comnih.gov The volume of distribution (Vd) of daridorexant is 31 L. nih.govwikipedia.orgdrugbank.com

Identification of Major Metabolic Pathways and Contributing Cytochrome P450 Enzymes (e.g., CYP3A4) in Nonclinical Species

This compound undergoes extensive metabolism, which is the primary driver of its clearance. informahealthcare.comnih.gov In vitro and in vivo studies in nonclinical species have identified multiple metabolic pathways. hpfb-dgpsa.cainformahealthcare.com The primary metabolic reactions include hydroxylation, oxidative O-demethylation, and an intramolecular rearrangement. informahealthcare.comnih.gov

The cytochrome P450 (CYP) enzyme system is principally responsible for the metabolism of daridorexant. hpfb-dgpsa.cainformahealthcare.com Across species, CYP3A4 has been identified as the major enzyme involved, accounting for a significant portion of its metabolic turnover. hpfb-dgpsa.cawikipedia.orginformahealthcare.comresearchgate.net While other CYP enzymes contribute, their role is minor compared to CYP3A4. wikipedia.orgdrugbank.com

Metabolic profiling has revealed some differences between rodent species. The metabolic pattern observed in rats was found to be more reflective of the human metabolic profile than that of mice, making the rat a relevant species for preclinical safety assessment. informahealthcare.comnih.govresearchgate.net Three major metabolites have been identified (M1, M3, and M10), though they are considered to have significantly lower pharmacological activity at the orexin receptors compared to the parent compound. hpfb-dgpsa.cainformahealthcare.com

Characterization of Excretion Patterns of this compound and Its Metabolites in Animals

Following extensive metabolism, daridorexant and its metabolites are eliminated from the body through both fecal and urinary routes, with the former being the predominant pathway in animal models. hpfb-dgpsa.cainformahealthcare.com In rodents, daridorexant is mostly excreted via the bile into the feces. informahealthcare.comnih.govresearchgate.net

In rats, biliary excretion was the main route, accounting for a large percentage of the administered dose after oral administration. informahealthcare.com Urinary excretion was found to be a minor pathway in this species. informahealthcare.comnih.gov Only trace amounts of the unchanged parent drug were detected in the urine, bile, or feces, underscoring the completeness of its metabolism prior to elimination. informahealthcare.comnih.govfda.gov

Evaluation of Systemic Exposure and Dose Proportionality in Preclinical Studies

Preclinical studies have evaluated the relationship between the administered dose of this compound and the resulting systemic exposure in animal models. In general, systemic exposure, as measured by parameters like Cmax and the area under the curve (AUC), tends to increase with the dose. europa.eu

However, a strictly linear dose-proportional relationship was not consistently observed across all dose ranges studied. europa.eu Some studies reported a less than dose-proportional increase in pharmacokinetic parameters at higher doses. europa.eu For instance, in rats, the total brain concentration of daridorexant increased in a more than dose-dependent manner when the dose was raised from 30 mg/kg to 100 mg/kg. mdpi.comnih.gov A population pharmacokinetic analysis later described the drug's behavior with a model that included bioavailability being reduced at higher doses and a nonlinear elimination at high concentrations. nih.gov

Assessment of Physical Dependence Potential in Preclinical Models

The potential for a centrally acting therapeutic agent to induce physical dependence is a critical aspect of its preclinical safety evaluation. Physical dependence is characterized by a state of adaptation to a drug, where withdrawal signs and symptoms emerge upon abrupt cessation of use or a significant reduction in dose. fda.gov For this compound, comprehensive preclinical investigations were undertaken in animal models to thoroughly assess this potential.

Studies on the Absence of Withdrawal Signs or Symptoms Upon Discontinuation in Animal Models

Preclinical research has consistently demonstrated that daridorexant is not associated with physical dependence in animal models. fda.govwikipedia.orgfda.gov Studies specifically designed to evaluate withdrawal phenomena following the cessation of chronic daridorexant administration did not detect any significant withdrawal-related signs. researchgate.netnih.govnih.gov This lack of physical dependence is a key characteristic that distinguishes it from other classes of sleep-promoting agents. medicineinnovates.com

In a pivotal study, the physical dependence potential of daridorexant was explicitly assessed in rats. medicineinnovates.com The study was designed to identify any physiological, neurobehavioral, or locomotor activity changes indicative of a withdrawal syndrome after the discontinuation of long-term treatment. europa.eu For 28 days, separate groups of rats were treated daily with either daridorexant, its vehicle, or chlordiazepoxide, a benzodiazepine (B76468) known to induce physical dependence and serve as a positive control. medicineinnovates.com Throughout the treatment period and following its abrupt cessation, researchers monitored several parameters.

These findings from dedicated animal models are a core component of the nonclinical safety profile of daridorexant, supporting a low potential for abuse and dependence. europa.euswissmedic.ch

Table 1: Summary of Physical Dependence Study in Rats

ParameterDaridorexant GroupChlordiazepoxide (Positive Control) GroupVehicle (Negative Control) Group
Body Weight Maintained stable body weight throughout the treatment and withdrawal phases. medicineinnovates.comExhibited reduced body weight upon treatment discontinuation. medicineinnovates.comMaintained stable body weight. medicineinnovates.com
Food Consumption Normal food consumption. medicineinnovates.comShowed decreased food consumption during withdrawal. medicineinnovates.comNormal food consumption. medicineinnovates.com
Neurobehavioral Signs No significant changes or signs of withdrawal. researchgate.netmedicineinnovates.comDisplayed increased neurobehavioral signs indicative of withdrawal. medicineinnovates.comNo significant changes. medicineinnovates.com
Overall Outcome No evidence of physical dependence. nih.govmedicineinnovates.comClear signs of physical dependence and withdrawal. medicineinnovates.comNo evidence of physical dependence. medicineinnovates.com

Neurobiological and Systems Level Research on Orexin Receptor Modulation by Daridorexant Hydrochloride

Interactions with Central Nervous System Wake-Promoting Networks

The primary mechanism of action for daridorexant hydrochloride involves its interaction with the orexin (B13118510) system to reduce wakefulness, a process that is central to its therapeutic effects.

Targeting of Orexin Neurons within the Lateral Hypothalamus

Orexin-producing neurons are located almost exclusively in the lateral hypothalamus and perifornical areas of the brain. nih.govmedcentral.comfda.gov These neurons synthesize two neuropeptides, orexin-A (OXA) and orexin-B (OXB), which act as key promoters of wakefulness. umk.pl The orexin system is most active during periods of wakefulness and plays a crucial role in stabilizing this state. drugbank.comnih.gov

This compound functions as a competitive antagonist at both orexin receptor type 1 (OX1R) and type 2 (OX2R). nih.govpatsnap.com By binding to these receptors, it blocks the wake-promoting signals of orexin-A and orexin-B. drugbank.comnih.gov This targeted action within the lateral hypothalamus is what initiates the cascade of effects that lead to a decrease in wakefulness. nih.govwikipedia.org Research indicates that the sleep-promoting effects of dual orexin receptor antagonists are particularly mediated by the blockade of the OX2 receptor. wikipedia.org

Table 1: this compound Receptor Binding Affinity

ReceptorBinding Affinity (Ki)
Orexin Receptor 1 (OX1R)0.47 nM
Orexin Receptor 2 (OX2R)0.93 nM

This table displays the in vitro binding affinities of daridorexant for the human orexin 1 and 2 receptors. fda.gov

Modulation of Downstream Neuronal Pathways that Regulate Wakefulness

The influence of this compound extends beyond the lateral hypothalamus through the extensive projections of orexin neurons. These neurons project to and activate several other wake-promoting centers in the brain that are part of the ascending reticular activating system (RAS). umk.pldrugbank.com

Key downstream pathways and neurotransmitter systems modulated by the antagonism of orexin receptors include:

Histaminergic neurons in the tuberomammillary nucleus. drugbank.comnih.gov

Noradrenergic neurons in the locus coeruleus. drugbank.comnih.gov

Serotonergic neurons in the dorsal raphe. drugbank.comnih.gov

Dopaminergic neurons in the ventral tegmental area. drugbank.comnih.gov

Cholinergic neurons in the basal forebrain and the pedunculopontine and laterodorsal tegmental nuclei. drugbank.comnih.gov

By blocking orexin receptors, this compound reduces the excitatory input to these downstream systems. idorsia.com This leads to a decrease in the release of wake-promoting neurotransmitters like norepinephrine, acetylcholine, histamine (B1213489), and serotonin, thereby facilitating the transition to sleep. umk.pl This mechanism of "turning down the wake drive" is distinct from the broad central nervous system depression caused by other classes of sleep medications, such as GABA-A receptor modulators. idorsia.comresearchgate.net

Impact on Motivational Circuits and Reward Processing

The orexin system is not only involved in wakefulness but also plays a significant role in motivation and reward-related behaviors.

Investigation of Orexin System’s Influence on Dopaminergic Activity in Reward Areas

Orexin neurons project to key areas of the brain's reward circuitry, including the ventral tegmental area (VTA), a primary source of dopamine (B1211576) neurons. drugbank.comnih.gov The orexin system is known to modulate the activity of this mesolimbic dopamine system. nih.gov Stimulation of orexin neurons that project to the VTA has been shown to enhance dopaminergic activity and increase motivation for rewards. nih.govmdpi.com This interaction suggests that the orexin system helps to orchestrate the level of arousal needed to engage in rewarding and motivational tasks. nih.gov

Preclinical Explorations of this compound’s Potential Role in Addiction-Related Behaviors (e.g., craving, withdrawal)

Given the orexin system's role in reward and motivation, there is interest in the potential of orexin antagonists to influence addiction-related behaviors. Preclinical studies have suggested that orexin antagonists may reduce the motivation for and seeking of drugs of abuse. nih.govmdpi.com Overactivation of the orexin system has been hypothesized to contribute to behaviors like drug-seeking and withdrawal. mdpi.com

A human abuse potential study found that at its therapeutic dose, daridorexant showed significantly lower "drug liking" ratings compared to zolpidem and suvorexant in recreational sedative users. drugbank.comfda.govhres.ca However, at higher, supratherapeutic doses, the drug liking was similar to these other substances. fda.govhres.ca Animal studies and clinical trials have not shown evidence of withdrawal symptoms upon discontinuation of daridorexant, suggesting it does not produce physical dependence. drugbank.comfda.gov In a preliminary study involving patients with comorbid insomnia and substance use disorders, treatment with daridorexant was associated with a reduction in craving. mdpi.com

Table 2: Summary of Preclinical and Clinical Findings on Addiction-Related Behaviors

Study TypeKey FindingCitation
Preclinical (Animal Models)Orexin antagonists may reduce motivation for drugs of abuse. nih.govmdpi.com
Human Abuse Potential StudyAt therapeutic dose, daridorexant has lower "drug liking" than zolpidem and suvorexant. drugbank.comfda.govhres.ca
Clinical TrialsNo evidence of withdrawal symptoms upon discontinuation. drugbank.comfda.gov
Preliminary Clinical StudyReduction in craving observed in patients with substance use disorders. mdpi.com

This table summarizes key research findings regarding the potential role of this compound in addiction-related behaviors.

Orexin System Involvement in Co-Occurring Neuropsychiatric Conditions

The widespread projections of orexin neurons mean the system is implicated in a variety of physiological and psychological functions beyond sleep, including mood, cognition, and stress responses. mdpi.com Dysregulation of the orexin system has been linked to several neuropsychiatric conditions. umk.plmdpi.com Increased orexin levels, for example, have been associated with depression and anxiety. mdpi.com

Because of its mechanism of action, there is emerging interest in the potential broader applications of orexin receptor antagonism in neuropsychiatric conditions where arousal and wakefulness are dysregulated. patsnap.com Preclinical and early clinical investigations are exploring the potential benefits in conditions such as anxiety and depression that are comorbid with insomnia. patsnap.com By targeting the hyperarousal state characteristic of insomnia, daridorexant may also have positive effects on related daytime symptoms and functioning. umk.plpatsnap.com

Research into Links Between Orexin Dysregulation and Disorders Such as Depression, Anxiety, and Attention-Deficit/Hyperactivity Disorder

The orexin system, a critical regulator of wakefulness and arousal, has been increasingly implicated in the pathophysiology of various psychiatric disorders beyond insomnia. nih.govdovepress.com Dysregulation of this system, characterized by altered levels of orexin neuropeptides or receptor function, is associated with conditions marked by motivational and emotional disturbances, including depression, anxiety, and Attention-Deficit/Hyperactivity Disorder (ADHD). nih.govnih.gov As a dual orexin receptor antagonist (DORA), this compound's mechanism of blocking both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R) has prompted research into its potential therapeutic applications for these conditions. patsnap.com

Depression: The link between the orexin system and depression is complex, with studies reporting both increased and decreased orexin signaling in different contexts. frontiersin.orgnoropsikiyatriarsivi.com Some research indicates that hyperactivity of the orexin system may contribute to the state of hyperarousal seen in some individuals with depression, while other studies suggest that long-term suppression of the orexin system could potentially precipitate depressive-like symptoms. frontiersin.org Although some dual orexin receptor antagonists have been investigated as adjunctive treatments for major depressive disorder, the evidence remains inconclusive. noropsikiyatriarsivi.comdovepress.com A 2024 analysis of adverse event reports did find that daridorexant was associated with higher reporting odds ratios for depression compared to other drugs, highlighting the need for caution and further study in this population. alzdiscovery.org Clinical trials for daridorexant have generally excluded patients with severe, untreated psychiatric conditions, including major depressive disorder, limiting the direct evidence of its effects in this group. psychiatrist.com

Anxiety: Preclinical evidence more strongly supports a role for orexin antagonists in mitigating anxiety. The orexin system is known to be activated by stress and to project to brain regions crucial for fear and anxiety responses, such as the amygdala. Hyperactivity of this system is associated with increased anxiety and has been specifically implicated in panic disorder. frontiersin.org

Preclinical studies in animal models have demonstrated the anxiolytic-like effects of daridorexant. nih.govresearchgate.net Research in rats showed that daridorexant produced a dose-dependent reduction in fear- and stress-evoked behaviors in models simulating endophenotypes of post-traumatic stress disorder, social anxiety disorder, and obsessive-compulsive disorder. nih.govresearchgate.net These findings suggest that by blocking orexin signaling, daridorexant can attenuate, rather than enhance, fear and stress responses. researchgate.net This anxiolytic potential is considered a promising area for further investigation, especially given the high comorbidity of anxiety and insomnia. researchgate.net

Table 1: Preclinical Studies on the Anxiolytic-Like Effects of this compound

Animal ModelPurpose of ModelKey Findings with DaridorexantReference
Fear-Potentiated Startle (FPS) in RatsModels cue-conditioned fear, relevant to post-traumatic stress disorder.Dose-dependent reduction of fear-potentiated acoustic startle reactions. researchgate.net
Social Stress-Induced Hyperthermia (SIH) in RatsModels physiological responses to social anxiety.Dose-dependent reduction of stress-induced hyperthermia and tachycardia. researchgate.net
Schedule-Induced Polydipsia (SIP) in RatsModels compulsive behavior, relevant to obsessive-compulsive disorder.Dose-dependent reduction of excessive drinking behavior. researchgate.net
Spontaneously Hypertensive Rats (SHR)Models endogenous sympathetic hyperactivation.Reduced heart rate under non-stressful, basal conditions. researchgate.net

Attention-Deficit/Hyperactivity Disorder (ADHD): The role of the orexin system in ADHD is also an area of active investigation. dovepress.com It has been hypothesized that a deficit in alertness and other sleep-related disturbances in ADHD may be linked to orexin system dysfunction. dovepress.com Some theories propose that orexin neurons in certain hypothalamic areas may be hypoactive in individuals with ADHD, while those in other areas related to reward-seeking might be overactivated. dovepress.com One study reported that children with ADHD had significantly lower serum levels of orexin-A compared to neurotypical children. dovepress.com While direct clinical research on daridorexant for the primary symptoms of ADHD is not extensive, its role is being explored. A clinical trial is underway to assess the efficacy and safety of daridorexant in children and adolescents with insomnia, including a subset with comorbid ADHD. centerwatch.com

Studies on the Modulation of Age-Related Changes in the Orexin System

Normal aging is associated with significant changes in sleep architecture, including increased sleep fragmentation and early morning awakenings. annualreviews.org Research suggests that these changes may be linked to age-related alterations in the orexin system. nih.govresearchgate.net Preclinical studies in aged mice have indicated that despite a reduction in the total number of orexin neurons, there is an increased intrinsic excitability of the remaining neurons. nih.govresearchgate.net This leads to an overactivity of the orexin system, which could be a key mechanism behind the impaired sleep consolidation seen in older adults. nih.govresearchgate.net

Daridorexant, by antagonizing orexin receptors, directly targets this age-related hyperarousal. nih.govpsychiatryonline.org Extensive clinical trials have included a substantial proportion of older adults (aged 65 and over), providing robust data on its efficacy and safety in this population. idorsia.com A secondary analysis of a pivotal phase 3 trial directly compared the effects of daridorexant in older (≥65 years) and younger (<65 years) adults with insomnia. nih.gov

The study found that daridorexant produced comparable improvements in sleep onset and maintenance in both age groups. alzdiscovery.orgnih.gov Notably, at baseline, older adults exhibited greater wake time after sleep onset (WASO) compared to younger adults, consistent with age-related changes in sleep consolidation. nih.gov Daridorexant effectively reduced these objective measures of wakefulness in older participants, supporting its ability to counteract the consequences of an overactive orexin system. nih.gov Furthermore, the improvements in daytime functioning were particularly pronounced at the 50 mg dose in the older cohort, without an increase in adverse events compared to younger adults. nih.govresearchgate.net These findings indicate that a dose adjustment for daridorexant is not necessary for older patients. researchgate.netnih.gov

Post-hoc analyses of clinical trial data using electroencephalography (EEG) have further elucidated how daridorexant modulates the physiological manifestations of an overactive orexin system. oup.comnih.gov These studies show that daridorexant reduces EEG features associated with hyperarousal. oup.comresearchgate.net Specifically, it decreases the probability of transitioning from one state of wakefulness to another and increases the likelihood of transitioning from wakefulness into sleep. nih.gov This modulation of sleep architecture, by dampening the wake-promoting signals that are overactive in aging, demonstrates a direct effect on the functional consequences of age-related changes in the orexin system. annualreviews.orgoup.com

Table 2: Comparative Efficacy of Daridorexant in Older vs. Younger Adults with Insomnia (Change from Baseline at Month 3)

Efficacy MeasureAge GroupPlaceboDaridorexant 25 mgDaridorexant 50 mgReference
Wake After Sleep Onset (WASO) - LSM Change (min) Older (≥65 years)-8.1-18.4-27.7 nih.gov
Younger (<65 years)-11.1-23.0-28.5 nih.gov
Latency to Persistent Sleep (LPS) - LSM Change (min) Older (≥65 years)-13.0-20.9-27.9 nih.gov
Younger (<65 years)-18.6-25.2-28.3 nih.gov
Self-Reported Total Sleep Time (sTST) - LSM Change (min) Older (≥65 years)+29.3+45.0+59.9 nih.gov
Younger (<65 years)+44.7+55.0+57.1 nih.gov
LSM = Least-squares mean. Data derived from a secondary analysis of a phase 3 randomized, placebo-controlled trial.

Q & A

Q. What is the mechanism of action of daridorexant hydrochloride, and how does it modulate sleep architecture in insomnia?

this compound is a dual orexin receptor antagonist (DORA) that selectively inhibits OX1R and OX2R, receptors involved in the regulation of wakefulness. By blocking orexin signaling, it reduces hyperarousal without suppressing central nervous system activity, preserving natural sleep architecture (e.g., REM and non-REM sleep stages). Methodologically, receptor binding affinity can be assessed via radioligand displacement assays, while polysomnography (PSG) in clinical trials measures sleep latency, wake-after-sleep onset (WASO), and total sleep time (TST) to quantify efficacy .

Q. How is this compound synthesized, and what are the challenges in scaling its production?

The synthesis involves a 1,2,3-triazole core formation through copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by chiral resolution to obtain the active enantiomer. Key challenges include optimizing reaction conditions (e.g., solvent selection, catalyst loading) to improve yield (reported as ~50% at kilogram scale) and ensuring purity for regulatory compliance. Scalability studies should evaluate reproducibility under Good Manufacturing Practice (GMP) conditions .

Q. What pharmacokinetic properties influence daridorexant’s dosing regimen?

Daridorexant exhibits dose-proportional exposure (25–50 mg), a terminal half-life of ~8 hours, and 99.7% plasma protein binding. It is metabolized primarily by CYP3A4 (89%) and excreted via feces (57%) and urine (28%). Bioavailability studies should assess food effects (e.g., high-fat meals delay Tmax by 1.3 hours) and hepatic impairment (Child-Pugh B requires dose reduction to 25 mg) using LC-MS/MS for plasma concentration analysis .

Advanced Research Questions

Q. How should dose-response studies be designed to evaluate daridorexant’s efficacy in heterogeneous insomnia populations?

Phase II/III trials should employ randomized, double-blind, placebo-controlled designs with stratified randomization by age and comorbidities. Endpoints include objective PSG metrics (sleep onset, WASO) and subjective daytime functioning (e.g., Insomnia Daytime Symptoms and Impacts Questionnaire). Pooled analysis of aggregated data from multiple trials enhances statistical power to detect dose-dependent effects, particularly in subgroups like older adults (≥65 years) .

Q. What methodological approaches resolve contradictions in next-morning impairment data after daridorexant administration?

Initial single-dose studies showed significant driving impairment (50–100 mg), but this effect diminished after 4 consecutive doses. To analyze this, use repeated-measures ANOVA with covariates like plasma drug concentration and cognitive tests (e.g., Driving Simulator Performance). Longitudinal safety assessments should differentiate acute vs. adaptive responses, noting interindividual variability in metabolizer status (CYP3A4 polymorphisms) .

Q. How are drug-drug interaction (DDI) studies conducted for daridorexant, and what are key findings?

DDI studies evaluate CYP3A4 inhibitors/inducers (e.g., ketoconazole, rifampicin) and common co-medications (e.g., famotidine, citalopram). Rosuvastatin coadministration showed no pharmacokinetic interference, indicating daridorexant does not inhibit BCRP transporters. Methodologically, crossover designs with steady-state pharmacokinetic sampling (AUC, Cmax) are used, supported by in vitro hepatocyte models for enzyme inhibition/induction .

Q. What strategies optimize daridorexant’s efficacy and safety in elderly patients?

Phase III subanalyses demonstrate comparable efficacy and safety in older (≥65 years) and younger adults, with no dose reduction needed. Trials should include geriatric-specific endpoints (e.g., balance, fall risk) and adjust for polypharmacy. Population pharmacokinetic (PopPK) modeling accounts for age-related changes in CYP3A4 activity and renal clearance .

Q. How is long-term safety assessed in daridorexant clinical trials?

Open-label extension studies (e.g., 12-month duration) monitor rebound insomnia, dependence (via withdrawal scales), and adverse events (AEs) like somnolence. Electrocardiogram (ECG) data evaluate QT prolongation risk, with supratherapeutic doses (200 mg) showing no clinically relevant effects. AE reporting should adhere to MedDRA terminology and severity grading .

Q. What synthetic routes improve daridorexant’s enantiomeric purity and yield?

Asymmetric catalysis (e.g., chiral auxiliaries or enzymes) and continuous-flow chemistry can enhance enantioselectivity. Process optimization studies may explore alternative catalysts (e.g., ruthenium-based) or solvent systems (e.g., green solvents like 2-MeTHF) to reduce waste and improve scalability .

Q. How do regulatory guidelines shape daridorexant’s clinical development for global markets?

Pivotal trials align with FDA/EMA requirements, including pre-specified subgroup analyses (age, hepatic function) and post-marketing surveillance for rare AEs. In China, Phase III trials led by local investigators (e.g., Xuanwu Hospital) require bridging studies to confirm ethnic sensitivity, with endpoints validated against international standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.